molecular formula C27H34NO6P B13893992 [(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B13893992
M. Wt: 499.5 g/mol
InChI Key: VEYOUVRPQAMQNX-AREMUKBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is an organic compound with a complex structure It is a derivative of phosphatidylcholine, a class of phospholipids that are a major component of biological membranes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps. One common method includes the reaction of 2-chloroethyl phosphate with 2,3-dihydroxypropyl trityl ether to form an intermediate. This intermediate is then reacted with trimethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.

Scientific Research Applications

[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The compound may also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its trityloxy group, which imparts distinct chemical properties and potential applications. This structural feature can influence its solubility, reactivity, and interaction with biological systems, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C27H34NO6P

Molecular Weight

499.5 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H34NO6P/c1-28(2,3)19-20-33-35(30,31)34-22-26(29)21-32-27(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,26,29H,19-22H2,1-3H3/t26-/m1/s1

InChI Key

VEYOUVRPQAMQNX-AREMUKBSSA-N

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OC[C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.